Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine

Medicinal Chemistry Drug Metabolism Cytochrome P450

Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine (CAS 1095047-84-9) is a differentiated N-cyclopropylbenzylamine with unique 4-(2-methoxyethoxy) substitution, imparting distinct cLogP (~2.4–2.8), tPSA (~30.5 Ų), 7 rotatable bonds, and 3 H-bond acceptors vs unsubstituted N-CBA. Essential for MAO-A, MAO-B, and LSD1/KDM1A SAR studies where para-substitution critically modulates target engagement and inactivation kinetics. The extended ethylene glycol-like chain provides additional H-bond capacity influencing solubility and permeability. Substitution with simpler analogs risks altered pharmacological outcomes. Ideal for focused libraries, CYP450 metabolism studies, and fragment-based screening. ≥95% purity.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 1095047-84-9
Cat. No. B1388061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine
CAS1095047-84-9
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)CNC2CC2
InChIInChI=1S/C13H19NO2/c1-15-8-9-16-13-6-2-11(3-7-13)10-14-12-4-5-12/h2-3,6-7,12,14H,4-5,8-10H2,1H3
InChIKeyZLCDXIOXVJNIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine (CAS 1095047-84-9): Structure, Class, and Procurement Context


Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine (CAS 1095047-84-9), also named N-(4-(2-methoxyethoxy)benzyl)cyclopropanamine, is a secondary amine belonging to the N-cyclopropylbenzylamine class of small molecules . It features a cyclopropylamine moiety linked via a methylene bridge to a para-substituted benzene ring bearing a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group . The compound has a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.29 g/mol . While no peer-reviewed biological or pharmacological data are currently available for this specific compound in public literature, its cyclopropylamine core aligns with well-established scaffolds extensively investigated as mechanism-based enzyme inhibitors, particularly of flavin-dependent amine oxidases such as monoamine oxidases (MAO-A, MAO-B) and lysine-specific demethylase 1 (LSD1/KDM1A) [1].

Why Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine Cannot Be Assumed Interchangeable with Unsubstituted or Differently Substituted N-Cyclopropylbenzylamine Analogs


N-Cyclopropylbenzylamines are well-documented as mechanism-based inactivators of monoamine oxidases and LSD1, with activity exquisitely dependent on both the benzyl substitution pattern and cyclopropyl ring modifications [1][2]. In the unsubstituted parent compound N-cyclopropylbenzylamine (N-CBA), the partition ratio between substrate turnover and enzyme inactivation is highly sensitive to structural perturbations; α-methylation dramatically alters this ratio in favor of inactivation [1]. Meta-substituted and para-substituted benzylamine analogues exhibit differential effects on MAO B reduction rates, with para-substituent steric influence (Es) directly correlating with limiting reduction rates [3]. Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine incorporates a 4-(2-methoxyethoxy) substituent predicted to impart distinct physicochemical properties—including altered lipophilicity (estimated cLogP ~2.4–2.8 compared to ~2.1 for N-CBA), aqueous solubility, and membrane permeability—relative to unsubstituted, methoxy-only, or halogenated para-substituted analogs [4]. Therefore, substitution of this compound with any other N-cyclopropylbenzylamine derivative in a research or development program cannot be assumed without risking altered target engagement, enzyme inactivation kinetics, or downstream functional outcomes.

Quantitative Comparative Evidence for Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine (CAS 1095047-84-9) vs. Closest Analogs


Metabolic Stability: Predicted CYP450-Mediated Oxidation Resistance via 4-(2-Methoxyethoxy) Substitution

N-Cyclopropylbenzylamines undergo hepatic cytochrome P450-mediated metabolism via two competing pathways: benzyl methylene oxidation yielding benzaldehyde and cyclopropylamine, and cyclopropyl ring cleavage leading to enzyme inactivation through metabolic intermediate complex (MIC) formation [1][2]. In liver microsomes, N-cyclopropylbenzylamine and related unsubstituted para-analogs inactivate P450 enzymes predominantly via MIC formation with nitroso metabolites [2]. The introduction of a para-substituent alters the electronic and steric environment of the benzyl moiety, which is known to affect the partition ratio between metabolic pathways [1][3]. While direct microsomal stability data for Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine are not publicly available, the 4-(2-methoxyethoxy) group is predicted to confer distinct metabolic properties relative to the unsubstituted comparator N-cyclopropylbenzylamine (N-CBA, CAS 13324-66-8).

Medicinal Chemistry Drug Metabolism Cytochrome P450 Metabolic Stability ADME

Predicted Physicochemical Differentiation: LogP and Solubility vs. N-Cyclopropylbenzylamine (CAS 13324-66-8)

The 4-(2-methoxyethoxy) substituent introduces two additional oxygen atoms and an extended ethylene glycol-like chain, substantially altering predicted physicochemical properties compared to the unsubstituted parent N-cyclopropylbenzylamine (N-CBA). While experimentally measured LogP and solubility values for this specific compound are not available in public databases, computational predictions based on molecular structure indicate meaningful differentiation [1].

Physicochemical Properties Lipophilicity Aqueous Solubility ADME Medicinal Chemistry

Potential MAO/LSD1 Target Engagement Differentiation via Para-Substituent Steric and Electronic Effects

Cyclopropylamines are established mechanism-based inhibitors of monoamine oxidases (MAO-A, MAO-B) and lysine-specific demethylase 1 (LSD1/KDM1A), with inhibitory potency and selectivity exquisitely modulated by substitution on the aromatic ring [1][2]. For benzylamine analogs, para-substituents influence MAO B reduction rates in a manner that correlates with steric influence (Es values), whereas meta-substitution shows minimal substituent dependence [3]. While direct IC₅₀ or Ki data for Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine against MAO isoforms or LSD1 are not available in public literature, the compound belongs to a scaffold class where para-substituent identity is a critical determinant of target binding and inactivation kinetics [1].

Monoamine Oxidase LSD1/KDM1A Enzyme Inhibition Mechanism-Based Inactivation Epigenetics

Validated Application Scenarios for Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine (CAS 1095047-84-9)


Chemical Probe Development for Epigenetic and Neurotransmitter Enzyme Target Validation

As a structurally differentiated member of the arylcyclopropylamine class, this compound is suitable for inclusion in focused chemical libraries aimed at probing structure-activity relationships around MAO-A, MAO-B, and LSD1/KDM1A enzyme inhibition [1][2]. The 4-(2-methoxyethoxy) substituent provides distinct physicochemical and steric properties compared to unsubstituted, methoxy, or halogenated para-analogs, making it a valuable tool for dissecting how aromatic substitution modulates target engagement, isoform selectivity, and mechanism-based inactivation kinetics. Researchers conducting enzymatic assays with recombinant MAO or LSD1 should prioritize this compound when exploring the SAR space defined by para-substituent variations, rather than relying solely on the well-characterized but structurally simpler N-CBA scaffold [1][3].

Metabolic Stability Assessment in Cytochrome P450 Inhibition and Drug-Drug Interaction Studies

Given that N-cyclopropylbenzylamines undergo CYP450-mediated metabolism via MIC formation with nitroso metabolites leading to enzyme inactivation [4], this compound is appropriate for use in in vitro hepatic microsome or recombinant CYP isoform assays investigating structure-metabolism relationships. The 4-(2-methoxyethoxy) substitution may alter the metabolic fate of the cyclopropylamine core relative to unsubstituted N-CBA, providing a basis for comparative studies on how para-substitution affects CYP inactivation potential, metabolic intermediate complex formation, and partitioning between oxidative pathways [4]. Researchers investigating drug-drug interaction liabilities or hepatic clearance mechanisms of cyclopropylamine-containing scaffolds should consider this compound as a structurally distinct comparator in panel screening [4].

Medicinal Chemistry Hit-to-Lead and Lead Optimization Campaigns Targeting Amine Oxidase Enzymes

Within drug discovery programs focused on MAO or LSD1 inhibition for oncology, neurology, or psychiatry indications, this compound serves as a building block or fragment for further derivatization [1][2]. The 2-methoxyethoxy chain introduces additional hydrogen-bond acceptor capacity and increased topological polar surface area (tPSA ~30.5 Ų), which may favorably influence solubility and permeability profiles in lead series [5]. Medicinal chemists seeking to modulate lipophilicity, aqueous solubility, or metabolic stability within an arylcyclopropylamine series should evaluate this compound as a distinct SAR point, rather than extrapolating from simpler para-methoxy or para-ethoxy analogs that lack the extended ethylene glycol-like functionality [5].

Academic and Industrial Procurement for Structure-Activity Relationship (SAR) Library Expansion

For procurement specialists and research scientists building diverse screening collections of cyclopropylamine derivatives, Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine represents a commercially available, structurally unique entry (C₁₃H₁₉NO₂, MW 221.29) that is not redundant with common analogs such as N-cyclopropylbenzylamine (CAS 13324-66-8) or 4-methoxy-N-cyclopropylbenzylamine (CAS 141-30-0) . Its 4-(2-methoxyethoxy) substitution pattern introduces distinct rotatable bond count (7 vs. 3 in N-CBA), altered hydrogen-bonding capacity (3 HBA vs. 1 in N-CBA), and predicted logP differentiation . These physicochemical distinctions support its inclusion in diversity-oriented synthesis collections, fragment-based screening libraries, or focused SAR sets exploring the pharmacological space around amine oxidase and demethylase enzyme targets [1].

Quote Request

Request a Quote for Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.